Octanediimidamide

Description

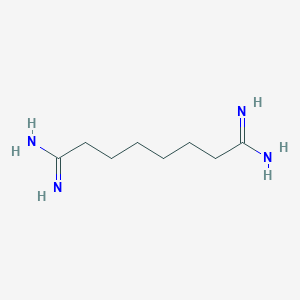

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHMSBKWWMXRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=N)N)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402723 | |

| Record name | Octanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119301-02-9 | |

| Record name | Octanediimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119301-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Octanediimidamide and Its Derivatives

Exploration of Novel Synthetic Pathways for Octanediimidamide

The traditional synthesis of aliphatic diamidines like this compound often involves the Pinner reaction, which utilizes dinitriles as starting materials. While effective, this method can require harsh conditions and may not be suitable for all substrates. Consequently, researchers are exploring alternative and novel synthetic routes.

One emerging area of interest is the development of synthetic pathways that offer greater flexibility and milder reaction conditions. iiserpune.ac.in While not specific to this compound, novel strategies in the synthesis of N-glycosides, which also involve the formation of C-N bonds, highlight the potential for catalyst systems like [Au/Ag] to facilitate such transformations under less acidic conditions. iiserpune.ac.in The exploration of such catalytic methods could pave the way for new approaches to amidine synthesis.

Development of Greener and More Efficient Synthetic Methods for this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve efficiency. nih.govimist.ma This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. nih.govimist.maresearchgate.net

Several green techniques are being explored for their applicability to the synthesis of organic compounds, which could be adapted for this compound derivatives. These include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields. qeios.commdpi.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. nih.govresearchgate.net

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to simpler purification processes. imist.maqeios.com

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key focus. nih.govimist.maqeios.commdpi.com

Catalysis: The development of efficient catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. imist.mamdpi.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for developing green and efficient synthetic routes. mdpi.com This methodology has been successfully applied to the synthesis of a variety of complex molecules, including active pharmaceutical ingredients. mdpi.comrsc.orgrsc.org

While specific chemoenzymatic methods for this compound are not yet widely reported, the principles are highly applicable. For instance, enzymes like penicillin acylase have been used to form amide bonds with high yield and enantiomeric purity in the synthesis of 2,5-diketomorpholine derivatives. google.com Lipases are another class of enzymes frequently used in chemoenzymatic processes for their ability to catalyze reactions with high selectivity. The application of such enzymes could be explored for the selective formation of the amidine functional groups in this compound, potentially leading to milder reaction conditions and reduced waste. The versatility of enzymes like stilbene (B7821643) synthase, which can accept various substrates to produce diverse polyketide products, highlights the potential for engineering enzymes for the synthesis of specific target molecules. nih.gov

Sustainable synthesis aims to create materials and chemicals using processes that are environmentally benign and resource-efficient. rsc.orgmpie.de This approach encompasses the entire lifecycle of a product, from the sourcing of raw materials to the final disposal or recycling.

For the synthesis of this compound analogues, sustainable strategies could involve:

Mechanochemical synthesis: The use of ball milling can significantly reduce the amount of solvent required, decrease reaction times, and lower energy consumption compared to traditional hydrothermal synthesis. rsc.org

Electrochemical synthesis: This method offers a precise and energy-efficient way to carry out transformations and can unlock novel, metal-free pathways for forming C-N bonds. uva.nl

Catalytic hydrogenation: The use of heterogeneous catalysts, such as platinum supported on ceria-zirconia, can enable the efficient and selective synthesis of amines and hydroxylamines from oximes under ambient conditions in green solvent systems. mdpi.com This approach, with its high atom economy, could be adapted for the reduction of dinitriles to diamidines.

Use of aqueous media: Performing reactions in water, particularly with the aid of a recyclable catalyst or promoter like citric acid, can eliminate the need for hazardous organic solvents. scielo.org.co

Chemoenzymatic Approaches in this compound Synthesis

Targeted Synthesis of this compound Derivatives

The targeted synthesis of derivatives allows for the fine-tuning of a molecule's properties for specific applications. This involves the strategic introduction of different functional groups or structural modifications.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov This has led to a growing interest in the synthesis of fluorinated derivatives of various compounds.

Several methods for introducing fluorine into molecules could be applied to the synthesis of fluorinated this compound derivatives:

Direct fluorination: This can be achieved using reagents like N-fluoropyridinium salts or saccharin-derived N-fluorosultams. beilstein-journals.org

Enzymatic fluorination: Certain enzymes, such as fluoroacetate (B1212596) dehalogenases and glycosidases, can catalyze the formation of C-F bonds. nih.gov Cytochrome P450 enzymes have also been engineered to catalyze the incorporation of fluoroalkyl groups. nih.gov

Building block approach: Utilizing fluorinated starting materials, such as ethyl azidodifluoroacetate, allows for the introduction of fluorinated moieties through reactions like click chemistry. sigmaaldrich.com The synthesis of fluorinated heterocycles via cycloaddition reactions also provides a route to complex fluorinated structures. uzh.ch

Radical N-perfluoroalkylation: A one-pot method for the synthesis of fluorinated amides involves the N-perfluoroalkylation of nitrosoarenes, followed by a controllable oxy/thiodefluorination. nih.gov

The strategic modification of a parent molecule is a common approach to developing new compounds with improved or altered properties. mdpi.comrsc.orgnih.govnih.gov For this compound, this could involve modifications to the alkyl chain or the amidine groups.

Strategies for creating strategically modified derivatives could include:

Varying the alkyl chain length: Synthesizing analogues with shorter or longer alkyl chains would alter the lipophilicity and spacing of the amidine groups.

Introducing functional groups on the alkyl chain: The addition of hydroxyl, amino, or other functional groups to the octyl backbone could introduce new properties and potential interaction sites.

Modifying the amidine groups: The nitrogen atoms of the amidine groups could be substituted with various alkyl or aryl groups to modulate their basicity and steric hindrance.

The synthesis of such derivatives would likely rely on a combination of established and novel synthetic methods, tailored to the specific target molecule. For example, the synthesis of C-23-modified asiatic acid derivatives involved selective oxidation and subsequent amidation to create a library of new compounds. mdpi.com Similarly, the synthesis of purine (B94841) derivatives of Me-TaNA was achieved through stereoselective introduction of a substituent. rsc.org

Design and Synthesis of Fluorinated this compound Derivatives

Process Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route for this compound from the laboratory bench to an industrial scale necessitates a thorough investigation into process optimization and scale-up. While the fundamental chemistry, such as the Pinner reaction of octanedinitrile (B1195947), provides the basis for the synthesis, ensuring its economic viability, safety, and consistency on a larger scale presents a distinct set of challenges. gd3services.com The primary goals of process optimization are to maximize yield and purity, minimize reaction times and waste generation, and ensure the process is robust and reproducible. gd3services.com

Key considerations in the process optimization and scale-up of this compound synthesis revolve around several critical parameters inherent to the common synthetic routes, such as the Pinner reaction. This classical method involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imidate salt, which is then converted to the amidine. wikipedia.orgjk-sci.com

Critical Process Parameters and Optimization

Several variables must be systematically studied to optimize the synthesis of this compound. These include reactant stoichiometry, temperature control, solvent selection, and catalyst loading.

Reactant Stoichiometry: The molar ratio of the dinitrile precursor (octanedinitrile) to the alcohol and the acid catalyst is a critical factor. An excess of alcohol can drive the reaction towards the formation of the imidate intermediate. However, a significant excess may complicate downstream processing. The amount of acid catalyst, typically anhydrous HCl, must be carefully controlled. A slight excess is often required to ensure full conversion of the nitrile groups, but a large excess can lead to the formation of undesirable by-products and pose challenges for reactor materials and work-up procedures. google.com

Temperature Control: The Pinner reaction is often conducted at low temperatures to control the exothermic nature of the initial acid-catalyzed addition and to prevent the thermal decomposition of the intermediate Pinner salt. jk-sci.com On a large scale, efficient heat removal is crucial to maintain a consistent temperature profile throughout the reactor, preventing localized overheating that could lead to side reactions and reduced product quality. gd3services.com

Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and intermediates, as well as for facilitating reaction work-up and product isolation. Anhydrous conditions are paramount for the Pinner reaction to prevent the hydrolysis of the imidate intermediate to the corresponding ester. nih.gov Solvents like anhydrous dioxane, chloroform, or excess anhydrous alcohol are often employed. google.com For scale-up, factors such as solvent toxicity, environmental impact, and ease of recovery become important considerations.

Catalyst Loading and Type: While the classical Pinner reaction uses stoichiometric or excess gaseous HCl, modern variations explore the use of other Lewis acids or in-situ generation of HCl to improve handling and safety. nih.govresearchgate.net Optimization studies would involve screening different acid catalysts and their optimal loading to balance reaction rate, yield, and process safety.

Illustrative Data for Process Optimization

The following data tables illustrate hypothetical results from a process optimization study for the conversion of octanedinitrile to this compound hydrochloride via a modified Pinner reaction. Disclaimer: The following data is illustrative and intended to represent typical findings in a process optimization study. It is not based on actual experimental results for this compound.

Table 1: Effect of Temperature and Reaction Time on Yield and Purity

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 0 | 12 | 75 | 92 |

| 2 | 0 | 24 | 85 | 94 |

| 3 | 10 | 12 | 82 | 90 |

| 4 | 10 | 24 | 88 | 91 |

| 5 | 25 | 12 | 78 | 85 |

Based on these illustrative data, conducting the reaction at 0°C for 24 hours provides the optimal balance of high yield and purity.

Table 2: Influence of Catalyst Loading on Conversion

| Entry | Catalyst (mol equiv. HCl per nitrile group) | Conversion (%) |

| 1 | 1.0 | 85 |

| 2 | 1.1 | 95 |

| 3 | 1.2 | 98 |

| 4 | 1.5 | 98 |

The illustrative data suggests that a catalyst loading of 1.2 molar equivalents of HCl per nitrile group is sufficient to achieve high conversion, with higher loadings offering no significant advantage.

Purification and Isolation on a Larger Scale

The purification of this compound on a large scale requires methods that are efficient, scalable, and cost-effective. Traditional laboratory-scale purification techniques like silica (B1680970) gel chromatography are generally not feasible for large quantities. gd3services.com Crystallization is often the preferred method for purifying the final product, typically the hydrochloride salt of this compound. Optimization of the crystallization process would involve screening various solvent systems, controlling the cooling rate, and potentially seeding to ensure consistent crystal size and purity.

Other potential purification methods that can be considered for industrial scale include:

Anti-solvent crystallization: Adding a solvent in which the product is insoluble to a solution of the product to induce precipitation.

Slurry washing: Washing the crude solid product with a solvent that selectively dissolves impurities.

Ion-exchange chromatography: This could be a viable option if high purity is required, although it can be more costly than crystallization. diva-portal.org

Theoretical and Computational Chemistry Studies on Octanediimidamide

Quantum-Chemical Investigations of Octanediimidamide Molecular Systems

Quantum-chemical investigations of this compound focus on solving the Schrödinger equation, or a simplified form of it, for this specific molecular system. These studies provide a foundational understanding of the molecule's stability, geometry, and electronic properties. The primary goal is to map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. Such calculations are fundamental for all further computational analysis.

Electronic structure calculations are at the heart of understanding the chemical nature of this compound. These calculations determine the distribution of electrons within the molecule, which dictates its geometry, reactivity, and spectroscopic properties. Methods like the Hartree-Fock (HF) theory offer a starting point, but more accurate predictions often require post-Hartree-Fock methods or, more commonly, Density Functional Theory (DFT). For this compound, these calculations can reveal the charge distribution, particularly around the electron-rich diimidamide functional groups, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity and electronic transition behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying a molecule the size of this compound. DFT methods calculate the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. This approach allows for the investigation of larger systems and more complex phenomena. For this compound, DFT can be used to accurately predict its optimized geometry, vibrational frequencies (corresponding to its IR spectrum), and thermochemical properties such as enthalpy of formation.

While standard DFT functionals can perform well for many properties, they often struggle with describing long-range interactions, such as van der Waals forces, and charge-transfer excitations. Long-range corrected DFT (LC-DFT) functionals have been developed to address this deficiency. In the context of this compound, LC-DFT would be particularly important for studying intermolecular interactions, such as dimer formation or its interaction with other molecules or surfaces. These advanced functionals provide a more accurate description of the electronic behavior over larger distances, which is crucial for modeling condensed-phase systems or non-covalent interactions involving the diimidamide groups.

To understand how this compound interacts with light, such as in UV-Vis spectroscopy, Time-Dependent DFT (TDDFT) is the method of choice. TDDFT is an extension of DFT that allows for the calculation of electronic excited states. By applying TDDFT to this compound, one can predict its electronic absorption spectrum, identifying the energies and intensities of its electronic transitions. This analysis reveals which orbitals are involved in the absorption of light and provides insights into the photophysical properties of the molecule, which could be relevant for applications in materials science or photochemistry.

Applications of Density Functional Theory (DFT) to this compound Systems

Advancements in Long-Range Corrected DFT (LC-DFT) for this compound Analysis

Mechanistic Elucidation through Computational Approaches for this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For this compound, computational approaches can be used to map out the potential energy surfaces of its reactions, such as its hydrolysis or its role in polymerization processes. By calculating the structures and energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and the associated activation energies. This detailed mechanistic understanding is crucial for controlling reaction outcomes and designing new synthetic routes or applications for this compound.

Computational Analysis of Reaction Pathways for this compound Transformations

The transformation of this compound into other chemical species is of fundamental interest. Computational chemistry provides methods to explore the mechanisms of these transformations, identifying transition states and calculating activation energies. A primary tool for this is Density Functional Theory (DFT), which can elucidate the electronic structure changes throughout a reaction.

Hypothetical reaction pathways for this compound that could be investigated include hydrolysis and thermal decomposition. For instance, the step-wise addition of water to the amidine functional groups could be modeled to determine the energetic favorability and barriers to the formation of octanediamide (B1619163) and ammonia (B1221849). Such calculations would involve optimizing the geometries of reactants, products, and transition states.

Furthermore, computational approaches like the Action-CSA (Conformational Space Annealing) method could be employed for a global search of reaction pathways, which is particularly useful for complex reactions with multiple possible routes. mdpi.com This could uncover unexpected transformation mechanisms of this compound. The insights from these computational studies would be invaluable for understanding its chemical behavior under various conditions.

Table 1: Hypothetical Energy Barriers for this compound Decomposition Pathways

| Reaction Pathway | Description | Hypothetical Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis (first step) | Addition of one water molecule to an amidine group | 120 - 150 |

| C-C Bond Cleavage | Homolytic cleavage of the central carbon chain | 300 - 350 |

| C-N Bond Cleavage | Cleavage of the carbon-nitrogen bond in an amidine group | 250 - 300 |

Investigation of Intermolecular Interactions within this compound Systems

The two amidine functional groups in this compound are capable of forming strong hydrogen bonds, which will govern its intermolecular interactions. These interactions are crucial for understanding its physical properties, such as its melting point and solubility, as well as its potential to interact with other molecules, including biological macromolecules.

Molecular dynamics (MD) simulations could be a powerful tool to study the behavior of multiple this compound molecules in a simulated environment. acs.org Such simulations can reveal how these molecules arrange themselves in the solid state or in solution, and can quantify the strength and dynamics of the intermolecular hydrogen bonds.

Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the results of these simulations to provide a detailed picture of the electronic origins of the intermolecular interactions. acs.org For example, NBO analysis can quantify the charge transfer between molecules involved in a hydrogen bond, providing a measure of its strength. These computational methods would allow for a deep understanding of the non-covalent forces at play in this compound systems.

The potential for this compound to form various hydrogen-bonded dimers and larger aggregates could be systematically explored. The binding energies of different configurations could be calculated to identify the most stable arrangements. The following table presents a hypothetical comparison of binding energies for different dimeric configurations of this compound.

Table 2: Hypothetical Binding Energies for this compound Dimers

| Dimer Configuration | Description of Primary Interaction | Hypothetical Binding Energy (kJ/mol) |

|---|---|---|

| Head-to-Tail | Hydrogen bonding between the amidine groups of two molecules | -50 to -70 |

| Parallel | Interactions between the aliphatic chains | -10 to -20 |

| T-shaped | A mix of hydrogen bonding and van der Waals interactions | -25 to -40 |

Predictive Modeling for this compound Reactivity and Stability

Predictive modeling can be used to estimate the reactivity and stability of this compound without the need for extensive experimental work. nih.govdtic.mil This can be achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models or by calculating specific quantum chemical descriptors. researchgate.net

DFT calculations can be used to determine a range of molecular properties that are known to correlate with reactivity and stability. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity.

Machine learning approaches could also be employed to build predictive models for the stability and reactivity of this compound. researchgate.net By training a model on a dataset of related compounds with known properties, it would be possible to predict the behavior of this compound with a certain degree of confidence. These predictive models could guide experimental efforts by highlighting potential applications or stability concerns.

The following table lists several key descriptors that could be calculated for this compound and their implications for its reactivity and stability.

Table 3: Predictive Descriptors for this compound Reactivity and Stability

| Descriptor | Computational Method | Implication for Reactivity/Stability |

|---|---|---|

| HOMO-LUMO Gap | DFT | A smaller gap suggests higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Bond Dissociation Energies | DFT | Predicts the weakest bonds and potential initial sites of decomposition. |

| QSAR Model Prediction | Machine Learning | Can predict various properties based on the molecular structure. |

Supramolecular Chemistry and Self Assembly of Octanediimidamide Systems

Non-Covalent Interactions Governing Octanediimidamide Supramolecular Architectures

The formation of stable, ordered supramolecular structures from this compound is primarily driven by three types of non-covalent interactions: hydrogen bonding, van der Waals forces, and electrostatic interactions. The balance and interplay of these forces determine the final architecture of the assembled system. nih.govresearchgate.net

The diimidamide functional groups, R-C(=NH)NH2, are potent hydrogen-bonding units, capable of acting as both multiple donors (from the -NH and -NH2 groups) and acceptors (at the sp2 hybridized nitrogen). This dual nature facilitates the formation of robust and highly directional hydrogen-bonding networks, which are the primary drivers of self-assembly. rsc.orgresearchgate.net

In the protonated (dicationic) form, known as a diamidinium ion, the hydrogen bonding capacity is further enhanced, making it an excellent recognition site for anions. The likely hydrogen-bonding motifs include:

Head-to-Head Dimerization: Two this compound molecules can form a cyclic, dimeric structure through multiple hydrogen bonds between their terminal groups.

Linear Chain Formation: Molecules can assemble in a linear, head-to-tail fashion, creating one-dimensional chains or tapes. This arrangement would be stabilized by hydrogen bonds linking the diimidamide group of one molecule to that of the next. nih.gov

2D Sheet Structures: Through lateral association of the linear chains, two-dimensional sheets can be formed, held together by weaker hydrogen bonds and van der Waals forces.

The characterization of these networks would typically involve X-ray crystallography to determine solid-state packing and spectroscopic methods like NMR to probe associations in solution.

Van der Waals Interactions: The eight-carbon aliphatic chain is a significant feature of the molecule. The van der Waals forces between these flexible chains of neighboring molecules contribute substantially to the cohesive energy of the assembly, particularly in densely packed structures. These non-directional forces are critical for stabilizing the aggregation of the hydrophobic backbones, often leading to layered structures where the hydrophobic chains are segregated from the hydrophilic diimidamide groups.

Electrostatic Interactions: The diimidamide groups are highly polar. In their neutral form, significant dipole-dipole interactions exist. In the protonated diamidinium form, strong electrostatic attractions would occur with counter-anions, and these ionic interactions would play a dominant role in the formation and structure of the resulting supramolecular complex. Analysis of these forces can be performed using computational methods to map electron density and identify regions of interaction. nih.gov

Characterization of Hydrogen Bonding Networks in this compound Assemblies

Molecular Recognition Phenomena Involving this compound Derivatives

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. nih.gov The diimidamide groups of this compound make it an excellent potential host for anionic guest species, particularly those with complementary hydrogen-bonding sites like carboxylates or phosphates.

A dicarboxylate, for instance, could bind between two this compound molecules, with each carboxylate group forming multiple charge-assisted hydrogen bonds with a diimidamide headgroup. The length of the this compound's alkyl chain provides spacing and flexibility, allowing it to adapt to dicarboxylates of varying lengths. This recognition is driven by the geometric and electronic complementarity between the host's binding sites and the guest's functional groups. The specificity of this recognition could be tuned by modifying the length of the alkyl backbone. mdpi.comnih.gov

| Guest Molecule Type | Potential Binding Mode with this compound Host | Key Interactions |

| Dicarboxylate (e.g., Adipate) | 1:1 or 2:1 Host-Guest Complex | Charge-assisted Hydrogen Bonding, Electrostatic Attraction |

| Phosphate (B84403)/Diphosphate | Bridging two host molecules | Strong Hydrogen Bonding, Ionic Interactions |

| Halide Anions (e.g., Cl⁻) | Encapsulation by multiple host molecules | Ion-Dipole, Hydrogen Bonding |

Directed Self-Assembly Processes of this compound Derivatives

Directed self-assembly involves guiding the formation of supramolecular structures through the careful control of experimental conditions. rsc.org For this compound, this can be achieved by manipulating factors such as pH, solvent polarity, and the presence of guest molecules.

For example, in polar, protic solvents, the formation of extended hydrogen-bonded networks would be favored. In non-polar solvents, intramolecular hydrogen bonding might occur, or the molecules might form inverted micelles where the polar headgroups form a core shielded from the solvent by the hydrophobic tails. The pH is a critical variable, as protonation of the diimidamide groups would switch on strong electrostatic interactions, fundamentally changing the nature of the assembly process.

By leveraging the principles of directed assembly, it is possible to control the generation of specific supramolecular architectures. The linear, "bola-amphiphilic" nature of this compound (having two polar heads separated by a hydrophobic chain) makes it a candidate for forming various well-defined structures:

1D Nanofibers: In certain solvents, directional hydrogen bonding could promote linear aggregation into long fibers, with the alkyl chains providing van der Waals stabilization.

2D Lamellar Sheets: At interfaces or in specific solvents, molecules could align into sheet-like monolayers or bilayers, with the polar diimidamide groups facing outwards and the alkyl chains forming an interdigitated hydrophobic core.

Vesicles/Micelles: Depending on the effective shape of the molecule under given conditions (e.g., pH influencing headgroup repulsion), aggregation into spherical micelles or vesicles in aqueous solution is plausible.

Templated self-assembly uses a pre-existing molecular structure or surface to guide the organization of building blocks into a desired pattern with higher precision. rsc.orgharvard.edu

A powerful hypothetical strategy for this compound would involve an anionic template. For instance, a long-chain dicarboxylic acid of a specific length could act as a template to organize this compound molecules into a well-defined linear assembly. The dicarboxylate would bind two this compound molecules at a fixed distance, creating a discrete supramolecular "monomer," which could then assemble further. Similarly, a DNA molecule, with its regularly spaced phosphate groups, could serve as a template to arrange protonated this compound molecules into a helical array through electrostatic and hydrogen-bonding interactions. aps.orgnih.gov This approach offers a route to fabricating complex, functional nano-architectures with programmable order and spacing.

Controlled Generation of Supramolecular Architectures from this compound

This compound in Host-Guest Chemistry Systems

Host-guest chemistry is a domain of supramolecular chemistry where a 'host' molecule forms a complex with a 'guest' molecule through non-covalent interactions. nih.gov The principle relies on molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. These interactions can include hydrogen bonding, ion-dipole interactions, hydrophobic effects, and van der Waals forces. nih.gov

The this compound molecule possesses two key functional groups, the amidines, which can exist in a protonated, cationic form (amidinium). These cationic centers are capable of acting as hydrogen bond donors and can engage in strong electrostatic or ion-dipole interactions with suitable host molecules. While the broader class of diamidine-containing compounds has been studied in host-guest systems, specific research focusing on this compound is not extensively detailed in publicly available scientific literature.

Supramolecular Catalysis Utilizing this compound Analogues

Supramolecular catalysis involves the use of a host-guest complex or other self-assembled system to catalyze a chemical reaction. In such systems, the supramolecular host binds the substrate (guest), and the reaction occurs within the host-guest complex. This can lead to enhanced reaction rates, selectivity, and the stabilization of transition states, mimicking enzymatic catalysis. Catalysis can be achieved by bringing reactants into close proximity, altering the electronic properties of the substrate, or providing a specific microenvironment for the reaction.

A review of the scientific literature does not provide specific examples or detailed studies on the use of this compound or its direct analogues as components in supramolecular catalytic systems. While the functional groups of this compound could theoretically participate in binding substrates, research documenting their application in catalysis is not apparent. The development of supramolecular catalysts often involves more complex, pre-organized host structures designed to have specific catalytic functionalities, and the use of simple aliphatic diamidines like this compound in this context has not been a focus of reported research.

Advanced Materials and Polymer Science Applications of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the application of the chemical compound “this compound” in the areas of advanced materials and polymer science as outlined in the requested article structure.

The searches conducted for "this compound," its CAS number (119301-02-9), and its synonym "1,6-Diamidinohexane" did not yield any relevant results pertaining to:

Advanced Materials and Polymer Science Applications of Octanediimidamide

Fundamental Interrelationships between Processing, Microstructure, and Functional Performance in this compound-Derived Materials:No studies were found that investigate the processing, microstructure, and performance of any materials derived from this compound.

The primary information available for this compound is its chemical structure and properties as listed in chemical databases like PubChem.

Lack of Publicly Available Research Hinders Analysis of this compound in Advanced Materials

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the application of the chemical compound this compound in the design and development of advanced materials and polymers.

The initial intent was to elaborate on the principles of advanced material design as applied to systems containing this compound. This would have involved discussing its potential role as a monomer, crosslinking agent, or other functional additive in creating high-performance polymers. Key aspects would have included its influence on material properties such as thermal stability, mechanical strength, and chemical resistance, supported by research findings and data tables.

However, the complete absence of any documented use of this compound in polymer and materials science makes it impossible to provide a scientifically accurate and informative article on this specific topic as requested. Further investigation into the synthesis and application of this compound would be necessary to determine if it possesses properties suitable for advanced material applications.

Emerging Research Directions and Future Outlook for Octanediimidamide

Interdisciplinary Research Avenues Integrating Octanediimidamide Chemistry

The structural features of this compound, particularly the two amidine groups separated by a flexible hexyl chain, make it a prime candidate for interdisciplinary research. The amidine functional group is a strong hydrogen bond donor and can act as a ligand for metal ions, opening up a plethora of collaborative opportunities. kennesaw.edu

Materials Science and Supramolecular Chemistry: The ability of bis-amidines to form hydrogen-bonded networks and coordinate with metal centers suggests that this compound could be a valuable building block in the design of novel supramolecular assemblies and coordination polymers. kennesaw.eduubbcluj.ro Research in this area would necessitate collaboration between synthetic organic chemists, who would functionalize the this compound backbone, and materials scientists, who would investigate the properties of the resulting materials for applications in areas like organic light-emitting diodes (OLEDs) or porous frameworks for gas storage. kennesaw.edu

Medicinal Chemistry and Biology: Aromatic and heterocyclic bis-amidines have been extensively studied for their antimicrobial and antiprotozoal activities. wum.edu.plnih.govacs.orgnih.gov An interdisciplinary effort involving chemists, microbiologists, and pharmacologists could explore the potential biological activity of this compound and its derivatives. The flexible aliphatic core of this compound presents a structural variation from the more commonly studied rigid aromatic bis-amidines, which could lead to different mechanisms of action or selectivity profiles.

Catalysis: Polydentate bis(amidine) ligands have been shown to be effective in stabilizing catalytic metal clusters for various organic transformations. kennesaw.edu Collaborative projects between inorganic and organic chemists could investigate the use of this compound as a ligand scaffold for developing new catalysts. The flexibility of the alkyl chain could allow for the formation of unique multinuclear metal complexes with novel catalytic properties.

A summary of potential interdisciplinary research avenues is presented in the table below.

| Research Area | Collaborating Disciplines | Potential Application of this compound |

| Supramolecular Materials | Organic Chemistry, Materials Science | Design of hydrogen-bonded networks, liquid crystals, and gels. |

| Coordination Polymers | Inorganic Chemistry, Polymer Chemistry | Synthesis of novel metal-organic frameworks (MOFs) for catalysis or separation. |

| Antimicrobial Agents | Medicinal Chemistry, Microbiology | Development of new classes of antibiotics or antifungal agents. |

| Homogeneous Catalysis | Inorganic Chemistry, Organic Chemistry | Creation of novel catalysts for fine chemical synthesis. |

Advancements in Methodologies for this compound Studies

As research into this compound intensifies, the adoption of advanced analytical and computational methodologies will be crucial for a deeper understanding of its properties and behavior.

Advanced Chromatography and Spectrometry: The analysis of amidines and their reaction products can be complex. The use of modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) will be indispensable for purity assessment, impurity profiling, and metabolic studies. researchgate.netresearchgate.net These methods offer superior separation efficiency and precise mass determination, which are vital for characterizing complex mixtures and identifying trace components.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying the properties of bis-amidine ligands, including their conformational preferences and coordination behavior. acs.org Such computational studies on this compound could predict its geometric and electronic structure, its ability to bind to various metal ions, and the thermodynamic stability of its complexes. This in-silico approach can guide experimental work, saving time and resources. hokudai.ac.jp

Exploration of Uncharted Synthetic Pathways for this compound

While classical methods for synthesizing amidines, such as the Pinner reaction from nitriles, are well-established, there is considerable scope for exploring more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. nih.govresearchgate.net

Catalytic Routes: The development of catalytic methods, for instance, using transition metals to facilitate the addition of amines to nitriles, could offer a more atom-economical and environmentally friendly alternative to traditional stoichiometric reagents.

Flow Chemistry: The implementation of continuous flow synthesis could enable better control over reaction parameters, improve safety for potentially hazardous intermediates, and allow for easier scalability compared to batch processes.

Diversity-Oriented Synthesis: Future research could focus on developing synthetic pathways that allow for the easy introduction of diverse functional groups onto the this compound scaffold. This would be particularly important for creating libraries of compounds for biological screening or for fine-tuning the properties of materials. wum.edu.pl

Development of Novel Theoretical Frameworks for this compound Systems

A theoretical framework provides a conceptual structure for understanding and interpreting experimental data. kennesaw.edudcu.ie For this compound, developing such frameworks will be essential to rationalize its behavior and predict its functionality in various systems.

Structure-Property Relationship Models: By systematically synthesizing derivatives of this compound and evaluating their properties (e.g., binding affinities, catalytic activity, or material characteristics), researchers can develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models, grounded in theoretical principles, can help in the rational design of new molecules with desired attributes.

Frameworks for Self-Assembly: Drawing inspiration from supramolecular chemistry, theoretical models could be developed to understand and predict how this compound molecules self-assemble in solution or on surfaces. ubbcluj.ro These frameworks would consider factors such as hydrogen bonding, van der Waals forces, and solvent effects to provide a comprehensive picture of the self-organization process.

Potential Contributions to Adaptive Chemistry and Complex Matter Research

Adaptive chemistry involves chemical systems that can reversibly change their constitution in response to external stimuli. nih.gov The structural characteristics of this compound suggest it could be a valuable component in the construction of adaptive systems.

Switchable Ligands: Research on bis(salicylamidine) ligands has shown that their coordination mode (denticity) can change depending on the electronic properties of the metal center. acs.org By incorporating stimuli-responsive groups into the backbone of this compound, it may be possible to create ligands that can be switched between different coordination modes using external signals like light, pH, or temperature. This "à la carte" denticity is a hallmark of adaptive behavior. acs.org

Dynamic Combinatorial Libraries: The reversible nature of the bonds in certain amidine-containing systems could be exploited to create dynamic combinatorial libraries. In such a library, the components are in constant equilibrium, and the distribution of products can shift in response to the addition of a template or a change in environmental conditions. This compound could serve as a flexible building block in such systems, contributing to the exploration of complex chemical networks.

The potential of this compound in these emerging fields is summarized below.

| Research Field | Potential Contribution of this compound |

| Adaptive Ligand Design | Flexible scaffold for creating ligands with tunable coordination properties. |

| Stimuli-Responsive Materials | Component in polymers or gels that change properties in response to external signals. |

| Dynamic Chemical Systems | Building block for dynamic combinatorial libraries and self-healing materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octanediimidamide, and how can researchers optimize reaction conditions for academic-scale synthesis?

- Methodological Answer : Focus on stepwise protocols for synthesis (e.g., condensation reactions, solvent selection) and characterization (e.g., NMR, HPLC). Optimize parameters like temperature, stoichiometry, and catalyst loadings using design-of-experiment (DoE) frameworks. Include validation via replicate syntheses and purity assessments .

Q. How should researchers characterize this compound’s purity and structural integrity using spectroscopic and chromatographic techniques?

- Methodological Answer : Use /-NMR for functional group verification, mass spectrometry for molecular weight confirmation, and HPLC for purity quantification (>98%). Cross-reference with literature retention indices and spectral databases to resolve ambiguities .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should these be measured in academic settings?

- Methodological Answer : Conduct solubility studies in polar/nonpolar solvents via gravimetric analysis. Assess thermal stability via differential scanning calorimetry (DSC) and hydrolytic stability under controlled pH conditions. Document degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate this compound’s structure-activity relationships in biological systems?

- Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity) with systematic variation of substituents. Control variables like incubation time, concentration gradients, and cell line specificity. Use statistical models (ANOVA, regression) to correlate structural motifs with activity .

Q. What computational strategies are effective for modeling this compound’s molecular interactions (e.g., docking, MD simulations)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate with molecular dynamics simulations (GROMACS) under physiological conditions. Cross-validate computational data with experimental SPR or ITC results .

Q. How should contradictory data on this compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved across studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., calorimetry under inert atmospheres). Compare raw datasets for instrumental variability (e.g., calibration errors). Perform meta-analyses of published data to identify systemic biases .

Q. What experimental controls are critical when studying this compound’s reactivity in catalytic or supramolecular systems?

- Methodological Answer : Include blank reactions (no catalyst), negative controls (inactive analogs), and internal standards (e.g., deuterated solvents). Monitor reaction progress in real-time via in situ FTIR or UV-vis spectroscopy .

Methodological Best Practices

- Data Integrity : Use open-ended survey questions in collaborative studies to detect fraudulent data (e.g., inconsistent response patterns). Implement attention-check questions in electronic data capture systems .

- Reproducibility : Archive raw spectra, chromatograms, and simulation trajectories as supplementary materials. Provide stepwise protocols for independent replication .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for studies involving human-derived materials or animal models .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.